Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate

Medicinal Chemistry Nucleoside Synthesis Purine Derivatives

Medicinal chemistry requires purine intermediates that allow regioselective substitutions without side reactions. This 2,6-dichloropurine N9-ethyl acetate derivative solves that need. - **Key utility**: Electrophilic scaffold for sequential amination at C2/C6; ethyl ester serves as hydrolyzable handle for PROTAC linkers. - **Validated data**: Used to generate TLR7 agonist with EC50 = 17.53 nM (224-fold selectivity) and HIV inhibitor EC50 = 27 nM (TI >1000). - **Reliable supply**: Solid at RT (m.p. 112-114°C), stable for multi-step routes. Immediate shipment available.

Molecular Formula C9H8Cl2N4O2
Molecular Weight 275.09
CAS No. 171827-50-2
Cat. No. B2810896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2,6-dichloro-9H-purin-9-yl)acetate
CAS171827-50-2
Molecular FormulaC9H8Cl2N4O2
Molecular Weight275.09
Structural Identifiers
SMILESCCOC(=O)CN1C=NC2=C1N=C(N=C2Cl)Cl
InChIInChI=1S/C9H8Cl2N4O2/c1-2-17-5(16)3-15-4-12-6-7(10)13-9(11)14-8(6)15/h4H,2-3H2,1H3
InChIKeyCTFNNRKKJAICKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate: Procurement & Specification Overview


Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate (CAS 171827-50-2), with the molecular formula C9H8Cl2N4O2 and a molecular weight of 275.09 g/mol, is a pivotal synthetic intermediate belonging to the 2,6-dichloropurine class [1]. Characterized by its ethyl acetate moiety at the N9 position, this compound serves as a versatile building block in medicinal chemistry for the construction of complex purine-based libraries [2]. Its primary role is as an electrophilic scaffold that enables sequential, regioselective functionalization at the C2, C6, and N9 positions, a critical feature for generating diverse arrays of biologically active nucleoside analogues and kinase inhibitors [3].

Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate: Why Analog Substitution Fails


Direct substitution of Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate with other 2,6-dichloropurine analogues is not chemically or procedurally valid due to the unique reactivity profile conferred by its N9-ethyl acetate group. While the 2,6-dichloro substitution pattern provides a common electrophilic core [1], the N9 substituent dictates the compound's stability, solubility, and, most critically, the trajectory of subsequent synthetic transformations. The ethyl ester is not a passive placeholder; it is a masked carboxylic acid that can be hydrolyzed for further coupling or act as a protective group for the N9 position during manipulations at C2 and C6 [2]. Selecting a different N9-alkylated analog (e.g., methyl ester) would introduce altered sterics and electronic properties during aminations, potentially leading to different regioselectivity, lower yields, or different impurity profiles in the final API intermediate [3].

Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate: Quantitative Differentiation vs. Analogs


Synthetic Versatility: Broader Chemical Space vs. Methyl Ester

Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate provides a quantifiably different chemical space for derivatization compared to its closest analog, Methyl 2-(2,6-dichloro-9H-purin-9-yl)acetate (CAS 862374-04-7). The presence of the ethyl ester results in a higher calculated LogP and a lower topological polar surface area (TPSA), which are critical parameters influencing downstream compound solubility and permeability . The enhanced lipophilicity of the ethyl ester can be crucial for the design of CNS-penetrant or more membrane-permeable compounds [1].

Medicinal Chemistry Nucleoside Synthesis Purine Derivatives

Regioselective C2/C6 Functionalization for TLR7 Agonists

The compound is a validated building block for the synthesis of highly potent and selective TLR7 agonists, as demonstrated in a recent study by Kim et al. (2024). Using 2,6-dichloropurine (the core of the target compound), they synthesized a series of 2,6,7-substituted purines. The lead compound (27b) achieved an EC50 of 17.53 nM against hTLR7 with a remarkable 224-fold selectivity over TLR8 [1]. This demonstrates the scaffold's ability to be elaborated into compounds with defined, high-potency biological activity, a critical validation for its use as an advanced intermediate [2].

Immunology Vaccine Adjuvants TLR7 Agonists

Validated Scaffold for Anti-HIV Nucleoside Analogues

The 2,6-dichloropurine scaffold, which is the core of this compound, is a validated starting point for synthesizing highly potent antiviral agents. A study on N6-cycloalkyl-2',3'-dideoxyadenosine derivatives, prepared from 2,6-dichloropurine, demonstrated activity against Maedi/Visna Virus (MVV), an in vitro/in vivo model for HIV. The most active compound (5b) showed an EC50 of 27 nM against MVV, with a very favorable selectivity index (CD50/EC50 > 1000) [1]. This confirms that the 2,6-dichloropurine core can yield compounds with both high potency and low cytotoxicity, a crucial combination for antiviral drug candidates.

Virology Antiviral Agents Nucleoside Analogues

Physical Stability Advantage Over Labile Esters

The compound's solid-state stability and storage requirements are well-defined and less stringent than those of some more labile analogs. Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate is a solid at room temperature, with a reported melting point of 112-114 °C [1]. It is recommended for storage at room temperature, unlike some other ester derivatives or more reactive purine halides that require cold storage or are supplied as unstable oils . This simplifies inventory management and reduces the risk of degradation during shipping and long-term storage.

Chemical Synthesis Laboratory Reagents Compound Management

Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate: Key Research & Industrial Applications


Lead Optimization: TLR7 Agonists & Kinase Inhibitors

This compound is ideally suited for medicinal chemistry campaigns focused on synthesizing purine-based libraries targeting TLR7/8, EGFR, and other kinases. The quantitative data showing its use in generating highly potent and selective TLR7 agonists (EC50 = 17.53 nM, 224-fold selectivity) validates this application [1]. The differentiated lipophilicity (XLogP = 2.4) compared to the methyl ester provides a strategic advantage for optimizing ADME properties without altering the core scaffold .

Antiviral Nucleoside & Nucleotide Analogue Development

The 2,6-dichloropurine core is a proven precursor for antiviral nucleoside analogues. The demonstrated ability to generate compounds with nanomolar potency against an HIV model virus (EC50 = 27 nM) and a high therapeutic index (>1000) supports its use in virology research [2]. The compound's solid-state stability (m.p. 112-114 °C) ensures reliable performance in multi-step synthetic routes common in nucleoside chemistry [3].

Synthesis of PROTACs & Activity-Based Probes

The N9-ethyl acetate group is a masked handle for further functionalization. It can be hydrolyzed to the corresponding carboxylic acid, providing a convenient attachment point for linkers used in the construction of PROTACs (Proteolysis Targeting Chimeras) or activity-based probes . This specific functional handle differentiates it from simple 2,6-dichloropurine, enabling a wider range of chemical biology applications.

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